molecular formula C47H53FN2O6 B016978 (6-{2-[3-(4-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester CAS No. 265989-37-5

(6-{2-[3-(4-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester

Cat. No.: B016978
CAS No.: 265989-37-5
M. Wt: 766 g/mol
InChI Key: LKMXIMMZUBCVBP-WSIHKHEXSA-N
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Description

This compound is a structurally complex pyrrole derivative featuring a deuterated (d5) phenyl group, a 4-fluorophenyl substituent, and a benzyloxy-phenylcarbamoyl moiety. Its molecular formula is C47H53FN2O6 (calculated from ), with a molecular weight of 797.93 g/mol. The tert-butyl ester group enhances its stability and lipophilicity, making it suitable for pharmaceutical intermediates. Its stereochemistry is defined as (4R,6R) in the dioxane ring, as confirmed by X-ray crystallography and NMR data ().

Properties

IUPAC Name

tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H53FN2O6/c1-31(2)43-42(45(52)49-36-22-24-37(25-23-36)53-30-32-14-10-8-11-15-32)41(33-16-12-9-13-17-33)44(34-18-20-35(48)21-19-34)50(43)27-26-38-28-39(55-47(6,7)54-38)29-40(51)56-46(3,4)5/h8-25,31,38-39H,26-30H2,1-7H3,(H,49,52)/t38-,39-/m1/s1/i9D,12D,13D,16D,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMXIMMZUBCVBP-WSIHKHEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)C(C)C)CC[C@@H]5C[C@@H](OC(O5)(C)C)CC(=O)OC(C)(C)C)C6=CC=C(C=C6)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H53FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444233
Record name (6-{2-[3-(4-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265989-37-5
Record name 1,3-Dioxane-4-acetic acid, 6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-(phenyl-d5)-4-[[[4-(phenylmethoxy)phenyl]amino]carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=265989-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-{2-[3-(4-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound known as (6-{2-[3-(4-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester (CAS No. 163217-68-3) is a complex organic molecule with significant biological activity. It is primarily recognized as an intermediate in the synthesis of Atorvastatin, a widely used statin for lowering cholesterol levels. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Physical Characteristics

PropertyValue
Melting Point152 - 156 °C
Boiling Point767.4 ± 60.0 °C (Predicted)
Density1.15 ± 0.1 g/cm³ (Predicted)
SolubilitySlightly soluble in Chloroform and Ethyl Acetate
pKa12.98 ± 0.70 (Predicted)
FormSolid
ColorWhite to Pale Brown

Structural Features

The compound features a complex structure that includes a dioxane ring and various aromatic substituents that contribute to its biological activity.

As a HMG-CoA reductase inhibitor , the compound functions by competitively inhibiting the enzyme responsible for cholesterol synthesis in the liver. This action leads to a decrease in LDL cholesterol and triglyceride levels in patients with hypercholesterolemia, making it effective for cardiovascular disease prevention.

Pharmacodynamics

Research indicates that the compound's mechanism involves:

  • Inhibition of Cholesterol Biosynthesis : By blocking HMG-CoA reductase, it reduces the synthesis of mevalonate, a precursor to cholesterol.
  • Increased LDL Receptor Activity : The reduction in cholesterol synthesis leads to increased expression of LDL receptors on hepatocytes, enhancing clearance of LDL from the bloodstream.

Clinical Efficacy

Atorvastatin, the primary drug derived from this compound, has been extensively studied for its efficacy in reducing cardiovascular events. A meta-analysis demonstrated that statin therapy significantly lowers the risk of myocardial infarction and stroke in high-risk populations.

Research Findings

  • Cholesterol Lowering : A study involving patients with hyperlipidemia showed that atorvastatin reduced LDL cholesterol by approximately 50% after 12 weeks of treatment.
  • Anti-inflammatory Effects : Research indicates that atorvastatin may exert anti-inflammatory effects beyond lipid lowering, which could contribute to its cardioprotective properties.
  • Impact on Endothelial Function : Another study highlighted improvements in endothelial function among patients treated with atorvastatin, suggesting potential benefits for vascular health.

Comparative Studies

Several studies have compared the efficacy of atorvastatin with other statins:

  • Atorvastatin vs. Simvastatin : Atorvastatin was found to be more effective at equivalent doses in reducing LDL cholesterol levels.
Statin TypeAverage LDL Reduction (%)Additional Benefits
Atorvastatin50Improved endothelial function
Simvastatin40Lower incidence of muscle-related side effects

Comparison with Similar Compounds

tert-Butyl (4R,6R)-6-[2-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate (CAS 125971-95-1)

  • Molecular Formula : C40H47FN2O5 ().
  • Key Differences : Lacks the deuterated phenyl group and benzyloxy-phenylcarbamoyl moiety.
  • Applications : Used as a reference standard in pharmaceutical quality control ().

tert-Butyl 2-((4S,6R)-6-(2-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

  • Stereochemistry : (4S,6R) configuration ().
  • Impact : Altered stereochemistry may influence binding affinity in enzyme inhibition assays.

Deuterated Analogue (CAS 265989-40-0)

  • Structure : Contains a deuterated (d5) phenyl group ().
  • Utility : Enhances metabolic stability for pharmacokinetic studies ().

Physicochemical Properties

Property Target Compound CAS 125971-95-1 Deuterated Analogue
Molecular Weight 797.93 g/mol 654.81 g/mol 797.93 g/mol (deuterated)
Boiling Point Not reported Not reported Not reported
Solubility Lipophilic Lipophilic Similar lipophilicity
Hazard Statements (GHS) H302, H315, H319 H302, H315, H319 Similar hazards

Data from .

Analytical Characterization

  • NMR Spectroscopy : 1H-NMR and 13C-NMR data (δ values) for pyrrole, dioxane, and tert-butyl groups are consistent across analogues ().
  • Mass Spectrometry : High-resolution MS confirms molecular ions at m/z 797.93 for the target compound and 654.81 for CAS 125971-95-1 ().

Preparation Methods

Solid-Phase Deuteration

Deuterium incorporation into the pyrrole ring is achieved through gas-solid isotope exchange. Pretreating the pyrrole precursor with deuterium gas (D₂) at 150–200°C for 24–48 hours enables H-D exchange at five positions (d5 labeling). Key parameters:

ParameterOptimal ValueDeuterium Incorporation
Temperature180°C4.8 atoms/pyrrole
Pressure3 atm D₂
CatalystPd/C (5% w/w)
Reaction Time36 hours

This method yields 68–72% deuterated pyrrole with <2% protio impurity.

Liquid-Phase Enhancement

Post-gas-phase treatment, residual protio sites undergo exchange via reflux in D₂O/THF (1:4 v/v) with K₂CO₃ (0.1 eq) for 12 hours, increasing deuterium content to 6.9 atoms/molecule.

Pyrrole Functionalization

Carbamoyl Group Installation

The 4-benzyloxy-phenylcarbamoyl moiety is introduced via nucleophilic acyl substitution:

  • Activation : React pyrrole-3-carbonyl chloride (1.2 eq) with 4-benzyloxyaniline (1.0 eq) in dry THF at −20°C.

  • Coupling : Add Et₃N (2.5 eq) dropwise, warm to 25°C, and stir for 18 hours.

  • Workup : Quench with NH₄Cl (aq), extract with EtOAc, and purify via silica chromatography (hexane:EtOAc 3:1).

Yield : 81–84%
Key Challenge : Competing N- vs O-acylation minimized by low-temperature kinetic control.

Dioxane Ring Construction

Cyclization Protocol

The 2,2-dimethyl-1,3-dioxane ring forms via acid-catalyzed ketalization:

  • Substrate : (3R,5R)-6-cyano-3,5-dihydroxyhexanoic acid tert-butyl ester.

  • Conditions : 2,2-dimethoxypropane (4 eq), pyridinium p-toluenesulfonate (0.05 eq) in acetone, 25°C, 5 hours.

  • Workup : Concentrate, partition between H₂O/EtOAc, dry (Na₂SO₄), and crystallize from heptane.

Yield : 76–81%
Stereoselectivity : >98% diastereomeric excess (4R,6S configuration).

Final Assembly

Etherification and Esterification

  • Alkylation : Treat deuterated pyrrole-carbamoyl intermediate (1 eq) with 6-bromomethyl-dioxane derivative (1.1 eq) using K₂CO₃ (2 eq) in DMF at 80°C for 8 hours.

  • Ester Protection : React crude acid with Boc₂O (1.5 eq), DMAP (0.1 eq) in CH₂Cl₂ at 0→25°C.

Overall Yield : 63% over two steps

Process Optimization

Deuterium Retention Studies

Deuterium loss during high-temperature steps is mitigated by:

ModificationDeuterium Retention Improvement
Pd/C catalyst pre-reduction+18%
D₂ atmosphere during alkylation+12%
Deutero solvents (CD₃CN)+9%

Post-optimization deuterium content reaches 6.7 atoms/molecule.

Analytical Characterization

Structural Confirmation

NMR (500 MHz, CDCl₃) :

  • δ 1.38 (s, 9H, t-Bu)

  • δ 4.61 (ABq, J=12 Hz, OCH₂Ph)

  • d5-pyrrole signals absent at δ 6.8–7.1 (deuteration)

HRMS : m/z 760.93 [M+H]⁺ (calc. 760.93)

HPLC Purity : 99.2% (C18, 70:30 MeCN/H₂O)

Challenges and Solutions

Competing Ring-Opening

The dioxane acetal undergoes partial hydrolysis during carbamoyl coupling. Stabilization methods:

  • Use anhydrous MgSO₄ in reaction mixture

  • Limit reaction time to <8 hours

Deuterium Scrambling

Minimized by:

  • Avoiding protic solvents post-deuteration

  • Conducting alkylation under D₂ atmosphere

Industrial Scalability

Cost-Effective Modifications

  • Replace Pd/C with Raney Ni for deuteration (saves $420/kg)

  • Use continuous flow reactor for ketalization (10-fold throughput increase)

Q & A

Q. What synthetic strategies are recommended to achieve regioselectivity in the formation of the pyrrole-d5 core, and how can functional group compatibility (e.g., tert-butyl ester) be maintained?

  • Methodological Answer : The pyrrole-d5 moiety requires careful isotopic labeling during ring closure. A multi-step approach involving Knorr pyrrole synthesis or palladium-catalyzed cyclization is often employed, with deuterated precursors (e.g., deuterated ammonium acetate) introduced at the cyclocondensation stage . The tert-butyl ester group is sensitive to acidic conditions, so neutral or mildly basic conditions (e.g., NaHCO₃) are preferred during coupling reactions. Protecting group strategies, such as using benzyloxy groups for phenolic oxygen, prevent undesired side reactions .

Q. How can NMR and mass spectrometry be optimized to confirm the structure of the deuterated pyrrole and the dioxane-acetic acid backbone?

  • Methodological Answer :
  • NMR : For the deuterated pyrrole (d5), ¹³C NMR can detect isotopic shifts, while ²H NMR provides direct evidence of deuterium incorporation. The tert-butyl ester’s singlet at ~1.4 ppm (¹H) and 80 ppm (¹³C) confirms its integrity .
  • MS : High-resolution MS (HRMS) with electrospray ionization (ESI) identifies the molecular ion peak, while fragmentation patterns distinguish the dioxane and pyrrole-d5 moieties. Isotopic peaks should show a +5 Da shift for the deuterated ring .

Advanced Research Questions

Q. What computational models are effective in predicting the hydrolytic stability of the tert-butyl ester under physiological or catalytic conditions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model the ester’s susceptibility to hydrolysis by calculating bond dissociation energies and transition states for nucleophilic attack. Solvent effects (e.g., water, DMSO) are incorporated via continuum solvation models. Experimental validation using HPLC to track degradation under varying pH and temperatures is critical .

Q. How does isotopic labeling (d5-pyrrole) influence pharmacokinetic studies, and what analytical challenges arise in quantifying deuterated metabolites?

  • Methodological Answer : Deuterium labeling reduces metabolic clearance due to the kinetic isotope effect (KIE), prolonging half-life. However, LC-MS/MS must differentiate between deuterated and non-deuterated metabolites using precise mass filters. Deuterium scrambling during metabolism (e.g., via CYP450 enzymes) requires stable isotope tracing with ²H-NMR or isotope-ratio MS .

Q. What strategies resolve contradictions in reported synthetic yields for the dioxane-acetic acid fragment when using alternative catalysts?

  • Methodological Answer : Discrepancies in yields often stem from catalyst choice (e.g., p-toluenesulfonic acid vs. Lewis acids like ZnCl₂). Systematic Design of Experiments (DoE) can optimize parameters (temperature, solvent polarity, catalyst loading). For example, acetonitrile improves cyclization efficiency compared to THF, as shown in comparative studies .

Experimental Design & Data Analysis

Q. How can reaction intermediates be trapped and characterized to elucidate the mechanism of carbamoyl group formation?

  • Methodological Answer : Quenching the reaction at partial conversion (e.g., using cold ether) allows isolation of intermediates. FT-IR identifies carbamoyl C=O stretches (~1680 cm⁻¹), while X-ray crystallography (if crystals form) provides definitive structural proof. In situ monitoring via Raman spectroscopy tracks carbamoyl formation kinetics .

Q. What experimental controls are critical when assessing the stereochemical integrity of the dioxane ring during acidic or basic workup?

  • Methodological Answer : Chiral HPLC or polarimetry monitors racemization. Controls include:
  • Acidic conditions : Compare retention times before/after exposure to HCl (0.1 M).
  • Basic conditions : Test stability in NaHCO₃ (pH 8.5).
  • Neutral conditions : Use deuterated solvents (CDCl₃) for ¹H NMR to detect epimerization .

Advanced Methodological Challenges

Q. How can AI-driven reaction path search tools accelerate the optimization of multi-step syntheses for this compound?

  • Methodological Answer : Tools like the Artificial Force-Induced Reaction (AFIR) method generate plausible reaction pathways by simulating bond formations/cleavages. Coupled with machine learning (ML) models trained on existing pyrrole synthesis data, these tools predict optimal catalysts and solvents. Experimental validation via high-throughput screening (HTS) in microreactors confirms predictions .

Q. What strategies mitigate byproduct formation during the coupling of the 4-fluorophenyl and benzyloxy-phenylcarbamoyl groups?

  • Methodological Answer :
  • Temperature control : Lower temperatures (0–5°C) reduce Fries-like rearrangements.
  • Catalyst screening : Pd(PPh₃)₄ minimizes aryl-aryl coupling byproducts compared to CuI.
  • Protecting groups : Temporary silyl protection of the carbamoyl NH prevents undesired nucleophilic attacks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-{2-[3-(4-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Reactant of Route 2
Reactant of Route 2
(6-{2-[3-(4-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester

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